methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
CAS No.: 2034468-49-8
Cat. No.: VC4548952
Molecular Formula: C20H26N4O4S
Molecular Weight: 418.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034468-49-8 |
|---|---|
| Molecular Formula | C20H26N4O4S |
| Molecular Weight | 418.51 |
| IUPAC Name | methyl N-[4-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate |
| Standard InChI | InChI=1S/C20H26N4O4S/c1-15-13-18(7-10-21-15)24-11-8-16(9-12-24)14-22-29(26,27)19-5-3-17(4-6-19)23-20(25)28-2/h3-7,10,13,16,22H,8-9,11-12,14H2,1-2H3,(H,23,25) |
| Standard InChI Key | DXOUEBUYVMODQL-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Introduction
Molecular Formula and Weight
-
Molecular Formula: CHNOS
-
Molecular Weight: Approximately 444.55 g/mol
Key Identifiers
-
IUPAC Name: Methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
-
SMILES Notation: COC(=O)C1=CC=C(C=C1)NS(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=C3)C
General Synthesis Approach
The synthesis of methyl (4-(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate generally involves:
-
Formation of the sulfamoyl intermediate: Reacting sulfonamide derivatives with an appropriate phenyl precursor.
-
Introduction of the piperidine-pyridine moiety: Coupling the intermediate with a functionalized piperidine derivative containing the pyridine substituent.
-
Carbamoylation step: Adding a methyl carbamate group to complete the structure.
Reagents and Conditions
Key reagents include:
-
Sulfonamide precursors for the sulfamoyl group.
-
Piperidine derivatives for the heterocyclic core.
-
Methyl isocyanate or similar carbamoylation agents for introducing the carbamate functionality.
Medicinal Chemistry
The compound's structure suggests potential as:
-
Enzyme inhibitors: The sulfamoyl and carbamate groups are known to interact with enzymes, making it a candidate for targeting specific enzymatic pathways.
-
CNS-active agents: The piperidine-pyridine moiety is common in compounds targeting central nervous system disorders.
Pharmacological Research
Preliminary studies may explore its role in:
-
Inhibiting key enzymes like carbonic anhydrase or proteases.
-
Acting as a ligand for receptors involved in neurodegenerative diseases or metabolic disorders.
Structural Activity Relationships (SAR)
The presence of both sulfamoyl and carbamate groups enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.
Computational Studies
Quantitative structure–activity relationship (QSAR) models could predict its activity against specific enzymes or receptors, aiding in drug development pipelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume